Protobassic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H48O6 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8R,8aR,9R,10R,11S,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O6/c1-25(2)9-11-30(24(35)36)12-10-28(5)17(18(30)13-25)7-8-21-26(3)14-20(33)23(34)27(4,16-31)22(26)19(32)15-29(21,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19+,20-,21+,22+,23-,26+,27-,28+,29+,30-/m0/s1 |
InChI Key |
IDQVFXZQPGAVAM-YPRSBIJBSA-N |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3C1=CC[C@H]4[C@]2(C[C@H]([C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)(C)C)C(=O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1)C)C(=O)O)C |
Synonyms |
protobassic acid |
Origin of Product |
United States |
Occurrence and Advanced Isolation Methodologies
Distribution in Botanical Species
The occurrence of protobassic acid is a key indicator in chemotaxonomy, the classification of plants based on their chemical constituents. While widespread, its prevalence is notably higher in specific botanical families.
Sapotaceae Family: Richness and Diversity of this compound Saponins (B1172615)
The Sapotaceae family is exceptionally rich in triterpenoid (B12794562) saponins, with this compound (2β,3β,6β,23-tetrahydroxyolean-12-en-28-oic acid) and its hydroxylated derivative, 16α-hydroxythis compound, being the most prominent aglycone cores. kew.orgresearchgate.net These compounds are found across numerous genera within the family, highlighting a significant chemotaxonomic link. researchgate.netiisc.ac.in
Most saponins in the Sapotaceae family are bisdesmosidic, meaning they have sugar chains attached at two different points of the aglycone, typically at the C-3 and C-28 positions. kew.orgresearchgate.net The sugar moieties commonly found include glucose, rhamnose, xylose, arabinose, and apiose. researchgate.netwikipedia.org For instance, a frequently encountered glycosylation pattern involves a single glucose unit at the C-3 position and a more complex oligosaccharide chain at the C-28 position. kew.orgresearchgate.net
The diversity of these saponins is evident in various species. Genera such as Argania, Madhuca, Mimusops, Sideroxylon, Planchonella, Palaquium, and Vitellaria are well-documented sources of this compound glycosides. kew.orgwikipedia.orgilo.org For example, Madhuca longifolia (syn. Bassia longifolia) seeds contain a variety of these saponins, including madlongisides A-D and 3-O-β-D-glucopyranosyl this compound. iisc.ac.infda.gov.tw Similarly, the shells of Argania spinosa nuts yield saponins with this compound and 16α-hydroxythis compound as their aglycones. jfda-online.comnih.govdavidpublisher.com Studies on Planchonella obovata and Palaquium formosanum have also led to the isolation of multiple cytotoxic this compound glycosides. wikipedia.orgfda.gov.tw
Table 1: Distribution of Selected this compound Saponins in the Sapotaceae Family
| Botanical Species | Plant Part | Isolated this compound Saponins | Reference(s) |
|---|---|---|---|
| Madhuca longifolia | Seeds | Madlongisides A-D, Mi-saponins A, B, C, 3-O-β-D-glucopyranosyl this compound | iisc.ac.infda.gov.tw |
| Argania spinosa | Seed Shells, Press-cake | Arganine N, Mi-saponin A | jfda-online.comacs.orgresearchgate.net |
| Planchonella obovata | Leaves | 6β-hydroxy-conyzasaponin G, Isoarganin F, 6β-hydroxy-conyzasaponin N | wikipedia.orgoup.com |
| Palaquium formosanum | Kernels | Mimusaponin, 6β-hydroxy-conyzasaponin N, 3-O-β-glucosyl this compound | wikipedia.orgfda.gov.tw |
| Mimusops elengi | Seeds | Mimusopside A | nih.gov |
| Gambeya boukokoensis | Stem Bark | This compound, Gamboukokoenside A, Gamboukokoenside B | ekb.eg |
| Sideroxylon foetidissimum | Root | This compound glycosides | wikipedia.org |
| Vitellaria paradoxa (Shea) | Seed Kernels | 3-O-β-D-glucuronopyranosyl this compound | kew.org |
Other Plant Sources and Chemotaxonomic Markers
While this compound and its derivatives are hallmarks of the Sapotaceae family, their occurrence is not entirely exclusive. kew.org They have been identified in a limited number of other plant families, which restricts but does not nullify their chemotaxonomic significance. Reports indicate the presence of this compound saponins in certain species of the Amaranthaceae and Rubiaceae families. kew.org
Furthermore, research has identified this compound derivatives in Pittosporum neelgherrense, a tree belonging to the Pittosporaceae family. kew.orgiisc.ac.iniisc.ac.in This finding suggests a more complex distribution pattern than previously understood and highlights the need for continued phytochemical screening across different plant taxa.
The consistent and abundant presence of oleanane-type saponins with this compound and 16α-hydroxythis compound aglycones in the Sapotaceae family solidifies their role as primary chemotaxonomic markers for this family, particularly for identifying species within the genera Argania, Madhuca, Mimusops, and Vitellaria. kew.orgresearchgate.net
Advanced Extraction and Isolation Techniques for this compound and its Glycosides
The isolation of pure this compound and its glycosides from plant matrices is a multi-step process that relies on a combination of modern extraction and chromatographic techniques. The general procedure begins with the extraction of crude saponins from the plant material, typically using polar solvents like methanol (B129727) or ethanol. fda.gov.twoup.com The resulting crude extract is often defatted with a nonpolar solvent such as petroleum ether. capes.gov.br This is followed by liquid-liquid partitioning, where the extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol, to concentrate the saponin (B1150181) fraction. fda.gov.twjfda-online.com
Chromatographic Separation Strategies
Following initial extraction and partitioning, chromatographic methods are essential for separating the complex mixture of saponins. fda.gov.twcapes.gov.br
Column Chromatography (CC): This is a fundamental step in the purification process. Silica gel is a commonly used stationary phase, with elution carried out using a gradient of solvents, typically chloroform-methanol or methylene (B1212753) chloride-methanol mixtures of increasing polarity. fda.gov.twcapes.gov.br This allows for the separation of saponins based on their polarity.
Size-Exclusion Chromatography: Sephadex LH-20 is frequently employed for further fractionation of the saponin-rich extracts. fda.gov.twjfda-online.com This technique separates molecules based on their size, proving effective in separating different glycosides.
Preparative High-Performance Liquid Chromatography Applications
For the final purification of individual saponins to a high degree of purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netfda.gov.twjfda-online.com
Reversed-Phase HPLC: This is the most common HPLC mode used for saponin isolation. It typically involves a C18 (ODS) stationary phase column. fda.gov.twjfda-online.com The mobile phase usually consists of a gradient system of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (e.g., formic acid) added to improve peak shape and resolution. fda.gov.twjfda-online.com This technique allows for the fine separation of structurally similar saponins, yielding pure compounds suitable for structural elucidation and biological assays. researchgate.netresearchgate.net
Centrifugal Partition Chromatography Methods
Centrifugal Partition Chromatography (CPC), a support-free liquid-liquid chromatographic technique, has emerged as a powerful and rapid method for the preparative isolation of saponins, including this compound glycosides. jfda-online.comresearchgate.netbene-technology.com
Biphasic Solvent Systems: CPC utilizes a two-phase solvent system where one liquid serves as the stationary phase and the other as the mobile phase. ilo.orgnih.gov A common system for separating this compound saponins from Palaquium formosanum involved using the lower and upper phases of a chloroform-methanol-0.1% formic acid(aq) (2:2:1) mixture as the stationary and mobile phases, respectively. jfda-online.comresearchgate.net This method allows for the fractionation of large quantities of crude extract in a single step, significantly streamlining the purification process compared to traditional multi-step column chromatography. ilo.orgbene-technology.com
Elucidation of Protobassic Acid and Its Glycoside Structures
High-Resolution Spectroscopic Characterization
High-resolution nuclear magnetic resonance (NMR) spectroscopy is the cornerstone for the structural determination of protobassic acid saponins (B1172615). researchgate.net These techniques provide detailed, atom-level information about the molecular framework.
One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and fundamental data for structural analysis. The ¹H NMR spectrum reveals the number and environment of protons, including characteristic signals for anomeric protons of sugar units, olefinic protons, and methyl groups on the triterpenoid (B12794562) skeleton. The ¹³C NMR spectrum, in turn, provides the count of non-equivalent carbon atoms, distinguishing between sp³, sp², and carbonyl carbons.
A comprehensive study successfully assigned the complete ¹H and ¹³C NMR data for thirteen this compound saponins in methanol-d₄, providing a valuable reference for future identification of related compounds. researchgate.netx-mol.com This work led to the revision of some previously reported data and offered the first-time assignment for the ¹H and ¹³C NMR data of Mi-saponin C. researchgate.netx-mol.com The chemical shifts are highly characteristic; for instance, the this compound aglycone itself presents a distinct set of signals that are modulated by the position and nature of glycosidic linkages. researchgate.net
Table 1: Characteristic ¹³C NMR Chemical Shifts (δ) for the this compound Aglycone (in CD₃OD) (Data compiled from published research. researchgate.netx-mol.com)
| Carbon Position | Chemical Shift (ppm) | Carbon Position | Chemical Shift (ppm) |
|---|---|---|---|
| 1 | 48.1 | 16 | 76.5 |
| 2 | 70.1 | 17 | 48.9 |
| 3 | 82.5 | 18 | 42.9 |
| 4 | 43.9 | 19 | 47.4 |
| 5 | 48.4 | 20 | 31.5 |
| 6 | 69.2 | 21 | 35.0 |
| 7 | 43.1 | 22 | 33.6 |
| 8 | 40.9 | 23 | 66.2 |
| 9 | 48.9 | 24 | 17.4 |
| 10 | 37.8 | 25 | 17.1 |
| 11 | 24.6 | 26 | 18.1 |
| 12 | 123.4 | 27 | 26.7 |
| 13 | 144.9 | 28 | 181.5 |
| 14 | 43.0 | 29 | 33.7 |
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations. nih.govwikipedia.org The combined application of these techniques is essential for elucidating the complex structures of this compound glycosides. researchgate.netfda.gov.twjfda-online.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (¹H-¹H vicinal coupling). It is fundamental in tracing the proton networks within the aglycone rings and within each individual sugar residue of the glycosidic chains. researchgate.netfda.gov.tw
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. wikipedia.org This is a powerful tool for assigning carbon signals based on their known proton assignments and vice-versa, confirming the ¹H-¹³C one-bond connectivities for all CH and CH₂ groups in the molecule. researchgate.netfda.gov.tw
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the relative stereochemistry of the aglycone and the orientation of the glycosidic linkages (α or β). For example, correlations between the anomeric proton of a sugar and protons on the aglycone can confirm the spatial arrangement of the linkage. researchgate.netfda.gov.tw
Total Correlation Spectroscopy (TOCSY): TOCSY experiments are particularly useful for identifying the individual monosaccharide units within a complex oligosaccharide chain. researchgate.netresearchgate.net Starting from an easily identifiable anomeric proton, this technique can reveal the entire spin system of all the protons belonging to that specific sugar residue, greatly facilitating the assignment of often-overlapping sugar proton signals. researchgate.netresearchgate.net
Through the integrated analysis of these 1D and 2D NMR datasets, researchers have successfully determined the structures of numerous this compound saponins, including complex bisdesmosidic glycosides with branched sugar chains. researchgate.netfda.gov.twjfda-online.com
Mass Spectrometry for Structural Confirmation and Glycoside Linkage Analysis
Mass spectrometry (MS) is a complementary technique to NMR that provides crucial information on the molecular weight and composition of the saponins, as well as the sequence of the sugar chains. researchgate.netontosight.ai
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) and employing techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is fundamental in saponin (B1150181) analysis. mdpi.comtandfonline.com Its primary strength lies in providing highly accurate mass measurements of the molecular ion (e.g., [M-H]⁻ or [M+Na]⁺). fda.gov.twcsic.es This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a this compound glycoside, which is the first step in its identification. mdpi.comnih.gov
Tandem mass spectrometry (MS/MS) experiments are used to fragment the parent molecular ion, providing structural insights into its components. tandfonline.comcsic.es For saponins, the fragmentation behavior is highly informative. nih.gov
The most common fragmentation pathway involves the sequential loss of sugar residues from the glycosidic chains. tandfonline.comcsic.esnih.gov The mass difference between the precursor ion and the fragment ions corresponds to the mass of a specific sugar (e.g., 162 Da for a hexose (B10828440) like glucose, 146 Da for a deoxyhexose like rhamnose, or 132 Da for a pentose (B10789219) like arabinose or xylose). tandfonline.comopenagrar.de Analyzing this pattern of neutral losses allows chemists to deduce the sequence of monosaccharides in the chain attached to the aglycone. tandfonline.comnih.govopenagrar.de
Chemical Derivatization for Stereochemical Assignment and Structural Proof
While modern spectroscopic methods provide the bulk of structural information, classical chemical methods remain important for confirming certain structural aspects, particularly absolute stereochemistry. acs.org
A key procedure is acid hydrolysis, which cleaves the glycosidic bonds to liberate the constituent monosaccharides from the aglycone. openagrar.deresearchgate.net These individual sugars can then be isolated and their absolute configurations (D- or L-form) determined. A common method involves comparing their retention times on a gas chromatography (GC) column with those of authentic D- and L-sugar standards after conversion to chiral derivatives. researchgate.net
Chemical derivatization can also be applied to the aglycone. For example, the formation of specific derivatives, such as acetates or benzoates, can help in assigning the stereochemistry of hydroxyl groups. acs.org In more complex syntheses, multi-step derivatization and functional group manipulation, followed by spectroscopic analysis, have been used to prove the structure of related triterpenoids. thieme-connect.com These chemical proofs provide definitive confirmation that complements the data obtained from spectroscopic and spectrometric analyses.
Advanced Analytical Techniques for Comprehensive Metabolite Profiling
The comprehensive metabolite profiling of this compound and its various glycosidic forms relies on a suite of advanced analytical techniques that enable the separation, identification, and structural elucidation of these complex molecules from intricate biological matrices. sysrevpharm.org The integration of chromatographic and spectrometric methods is fundamental to this process, providing high-sensitivity and high-resolution data necessary for accurate characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a primary tool for analyzing this compound saponins. creative-proteomics.comresearchgate.net Specifically, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) allows for the effective separation and identification of individual saponins within a mixture. researchgate.netmdpi.comsygnaturediscovery.com Techniques using electrospray ionization (ESI) are common, and tandem mass spectrometry (MS/MS) is crucial for structural confirmation. researchgate.nettjnpr.org The fragmentation patterns observed in MS/MS spectra provide detailed information, such as the sequential loss of sugar units, which helps to determine the structure of the oligosaccharide chains attached to the this compound aglycone. tjnpr.orgcsic.es For instance, LC-MS/MS analysis can yield characteristic fragments of this compound, confirming the identity of the core sapogenin. tjnpr.orgresearchgate.net High-resolution mass spectrometry (HRMS) platforms, like Quadrupole Time-of-Flight (QTOF), further enhance metabolite profiling by providing highly accurate mass measurements, which aids in the identification of known and novel compounds. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound and its glycosides. researchgate.netresearchgate.net While mass spectrometry reveals molecular weight and fragmentation, NMR provides detailed insight into the molecule's carbon-hydrogen framework and the connectivity between atoms. researchgate.net One-dimensional (1D) NMR techniques, including ¹H and ¹³C NMR, are used to determine the basic structure. researchgate.netjfda-online.com However, for complex saponins, 1D spectra can be overcrowded. researchgate.net Therefore, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.netjfda-online.com These 2D NMR techniques are powerful tools for establishing the precise sequence of sugars and the exact positions where they are attached to the aglycone. researchgate.netmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) also plays a role, particularly in identifying the individual monosaccharide units after the acidic hydrolysis of the saponin. researchgate.net This technique helps determine the absolute configuration of the sugars in the glycoside chains. researchgate.net The combination of these advanced methods provides a holistic approach to metabolite profiling, enabling researchers to build a comprehensive chemical inventory of this compound derivatives in a given sample. researchgate.net
Table 1: Advanced Analytical Techniques in this compound Research
This table summarizes the key analytical methods used for the metabolite profiling and structural elucidation of this compound and its glycosides.
| Analytical Technique | Application in this compound Analysis | Research Findings |
| HPLC/UPLC-MS/MS | Separation, identification, and quantification of individual this compound saponins in complex mixtures. researchgate.netmdpi.com | Enables the identification of saponins by observing the sequential loss of sugar residues and characteristic aglycone fragments in tandem mass spectra. tjnpr.orgresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass data for confident identification and elemental composition determination of this compound metabolites. sygnaturediscovery.com | Facilitates the characterization of novel saponins and distinguishes between compounds with very similar masses. nih.gov |
| 1D NMR Spectroscopy (¹H, ¹³C) | Offers initial structural information on the this compound aglycone and its attached sugar moieties. researchgate.netjfda-online.com | Used to assign proton and carbon signals to the core structure of known and new this compound derivatives. researchgate.net |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Provides definitive structural elucidation, including the sequence of sugar chains and their linkage positions to the aglycone. researchgate.netmdpi.com | Crucial for unambiguously determining the complete and complex structures of novel this compound glycosides isolated from plant sources. researchgate.netjfda-online.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used to identify the types and absolute configurations of monosaccharides after hydrolysis of the saponin's sugar chains. creative-proteomics.comresearchgate.net | Confirms the specific sugar components (e.g., glucose, rhamnose) that form the glycosidic part of the saponin. researchgate.net |
Chemical Synthesis and Structural Modification Strategies for Protobassic Acid Derivatives
Total Synthesis Approaches to Protobassic Acid Aglycone
The complete chemical synthesis of the complex, polyoxygenated structure of this compound aglycone presents a formidable challenge in organic chemistry. A notable total synthesis of this compound was reported in 2020, which also encompassed the synthesis of uncargenin C. rsc.org A key feature of this synthetic route was the strategic C23-hydroxylation of an oleanolic acid derivative. cemm.atrsc.org This was achieved through the use of the oxidant [PhI(OAc)2] in a process that required careful application of protection and deprotection strategies to manage the multiple reactive sites on the triterpenoid (B12794562) scaffold. rsc.org The synthesis proceeded through a shared advanced intermediate, uncargenin C, highlighting an efficient approach to accessing multiple complex natural products from a common precursor. thieme-connect.com
Semi-Synthetic Transformations from Precursor Triterpenoids
Given the complexities of total synthesis, semi-synthesis, starting from more readily available triterpenoids, represents a more practical approach for generating this compound and its derivatives. thieme-connect.com Oleanolic acid, an abundant natural product, is a common starting material for these transformations. cemm.atplos.org The core of semi-synthesis lies in the strategic modification of the existing triterpenoid framework, including functionalization, carbon skeleton rearrangement, and glycosylation. thieme-connect.com
Functionalization Strategies for Enhanced Bioactivity
The introduction of new functional groups onto the triterpenoid skeleton is a key strategy for modulating the biological activity of this compound derivatives. thieme-connect.com Nature employs enzymes, such as cytochrome P450 monooxygenases, to install hydroxyl groups, which can enhance properties like solubility and bioavailability. cemm.atfrontiersin.org In the laboratory, chemists aim to replicate and expand upon this by introducing various functional groups. This can involve both the interconversion of existing functional groups and the installation of new ones on the triterpenoid rings and side chains. thieme-connect.com For instance, the introduction of a heterocyclic ring to the A-ring of the oleanane (B1240867) skeleton has been shown to yield compounds with significant biological activity. mdpi.com
Carbon Skeleton Modifications
Altering the carbon skeleton of precursor triterpenoids offers a powerful method for creating structural diversity and accessing novel analogues. thieme-connect.com These modifications can lead to fundamental changes in the molecular architecture and facilitate the conversion between different types of triterpenoids. thieme-connect.com Strategies for carbon skeleton modification include:
Rearrangement Tactics: Wagner-Meerwein-like rearrangements can be employed to alter the ring system. For example, a 1,2-alkyl migration was used to transform a 6/6 ring system into a 5/7 system, a key step in the synthesis of the justicioside E aglycone. thieme-connect.com
Ring-Opening Tactics: Scission of one of the rings can create seco-triterpenoid intermediates, which serve as versatile platforms for further skeletal changes. thieme-connect.com
Additional Ring Introduction: The fusion of new heterocyclic rings onto the triterpenoid framework can lead to novel compounds with potentially enhanced biological properties. thieme-connect.com
Targeted Glycosylation Strategies for Altered Properties
Glycosylation, the attachment of sugar moieties, is a critical modification in nature that often enhances the bioactivity and pharmacokinetic properties of triterpenoids. thieme-connect.comfrontiersin.org In the context of this compound, which naturally occurs as a glycoside, targeted glycosylation is a key semi-synthetic strategy. acs.orgresearchgate.net The goal is to create both natural and artificial triterpene saponins (B1172615) with improved characteristics. thieme-connect.com This involves the development of efficient glycosylation protocols that can deliver the desired glycoconjugates in practical yields. thieme-connect.com The process can be complex, as the selection of the sugar units and the position of attachment can significantly influence the final properties of the molecule. thermofisher.com
Oxidation State Modulation via C-H Functionalization
Increasing the oxidation state of the triterpenoid core, particularly through the introduction of hydroxyl groups, is a crucial strategy for improving properties like water solubility. cemm.at this compound itself is a more highly oxidized derivative of oleanolic acid. nih.govcemm.at Modern synthetic methods, especially C-H functionalization, provide powerful tools to selectively introduce oxygen atoms at previously unactivated positions on the carbon skeleton. thieme-connect.comresearchgate.net This can be achieved through:
Direct C-H Functionalization: Exploiting the inherent reactivity differences of C-H bonds within the molecule. thieme-connect.com
Directing-Group-Guided C-H Functionalization: Using a functional group already present in the molecule to direct a metal catalyst to a specific C-H bond for selective activation and subsequent functionalization. thieme-connect.comsioc-journal.cn For example, palladium-catalyzed C-H oxidation has been used to hydroxylate the C23 and/or C24 positions of ursane (B1242777) triterpenoids without the need for protecting groups on other reactive sites. rsc.org
Design and Synthesis of Non-Natural Analogues for Enhanced Bioactivity
The principles of chemical synthesis and semi-synthesis are also applied to create non-natural analogues of this compound with the aim of enhancing specific biological activities. By systematically altering the structure, researchers can probe structure-activity relationships and design compounds with improved potency and selectivity. nih.gov This can involve replacing certain moieties with other functional groups, as demonstrated in the synthesis of non-prenyl analogues of baccharin, where replacing a prenyl group with aryl and alkyl ether moieties led to potent inhibitors of aldo-keto reductase 1C3. nih.gov This rational design approach, often aided by molecular modeling, allows for the development of novel compounds with tailored biological profiles. nih.gov
Structure Activity Relationship Sar Studies of Protobassic Acid and Its Analogues
Impact of Glycosidic Moieties on Bioactivity
The nature, number, and linkage of sugar units attached to the protobassic acid core are critical determinants of its biological activity.
Role of Sugar Chain Length and Composition
The length and complexity of the sugar chains attached to the this compound aglycone play a pivotal role in its bioactivity. Generally, a higher number of sugar residues correlates with increased activity. For instance, studies on the antifungal properties of triterpenoid (B12794562) saponins (B1172615) have shown that activity is often proportional to the number of sugar units. researchgate.net Derivatives with branched sugar chains tend to exhibit higher activity compared to those with straight chains. researchgate.net
The presence of sugar moieties is often a prerequisite for certain biological activities, such as antifungal effects. nih.gov Complete removal of the sugar chains can lead to a total loss of activity, highlighting their essential role. researchgate.netnih.gov Conversely, partial degradation of the sugar chains, resulting in monodesmosidic saponins (where a sugar chain is attached at only one position of the aglycone), often leads to a significant reduction in bioactivity compared to their bidesmosidic counterparts (with sugar chains at two positions). researchgate.netnih.gov
Influence of Specific Sugar Units (e.g., Glucose, Rhamnose, Arabinose, Xylose, Apiose, Glucuronic Acid)
The specific types of sugars within the glycosidic chains significantly modulate the biological effects of this compound derivatives. The most commonly found sugar units include glucose, rhamnose, arabinose, xylose, apiose, and glucuronic acid. researchgate.netresearchgate.net
For example, in one study, two saponins were isolated from Diploknema butyracea:
One contained two glucose units at C-3 and a chain of arabinose, glucose, and xylose at C-28. nih.gov
The other had three glucose units at C-3 and a chain of arabinose, xylose, arabinose, and apiose at C-28. nih.gov
Role of Aglycone Modifications on Biological Potency
Modifications to the this compound aglycone, the non-sugar core, are equally important in determining the biological potency of its derivatives.
Significance of Hydroxyl Group Esterification
Esterification, the process of forming an ester from an alcohol and an acid, at the hydroxyl groups of the this compound aglycone can lead to changes in its biological activity. researchgate.netfiveable.metestbook.com Studies have shown that the esterification of hydroxyl groups can alter the antifungal activity of triterpenic saponins. researchgate.netnih.gov This suggests that the presence and availability of free hydroxyl groups on the aglycone are crucial for certain biological interactions.
The antifungal activity of some triterpenoid saponins is associated with their aglycone moieties, and any modification, such as esterification, can impact this activity. researchgate.netnih.gov For instance, some research indicates that compounds where the hydroxyl functions of the aglycone remain unchanged are significantly more active against certain fungi. researchgate.net
Effects of Carboxyl Group Modifications (e.g., C-28 Position)
The carboxyl group at the C-28 position of the this compound aglycone is a key site for modification and plays a significant role in the molecule's bioactivity. The presence of a free carboxyl group at C-28 has been shown to reduce the cytotoxic activity of this compound derivatives against certain cancer cell lines. researchgate.net This suggests that esterification or other modifications at this position can enhance cytotoxic potency.
Influence of Hydroxylation Patterns (e.g., 16-α-Hydroxylation)
The position and number of hydroxyl groups on the aglycone can significantly affect the biological activity of this compound derivatives. researchgate.net One of the most studied modifications is the introduction of a hydroxyl group at the 16-α position.
The presence of a 16-α-hydroxyl group has been found to significantly increase the cytotoxic activity of this compound saponins against certain cancer cell lines, such as PC-3 prostate cancer cells. researchgate.netjfda-online.comfda.gov.tw For example, arganin C, a 16α-hydroxythis compound glycoside, was found to be a potent cytotoxic agent. researchgate.netjfda-online.com This suggests that the 16-α-hydroxylation is a key structural feature for enhancing anticancer activity.
This compound and its 16-α-hydroxy derivative are common aglycones found in saponins from the Sapotaceae family. researchgate.netresearchgate.nettandfonline.com The comparison of their biological activities often reveals the potentiating effect of the 16-α-hydroxyl group.
Correlation of Structural Features with Specific Biological Targets
The biological activities of this compound and its derivatives are intricately linked to their molecular structure. Specific functional groups and their positions on the oleanane (B1240867) skeleton, as well as the nature and attachment of sugar moieties, play a crucial role in determining their interaction with biological targets.
Antifungal Activity:
The antifungal properties of this compound saponins are highly dependent on the presence of a sugar moiety. nih.govresearchgate.net Studies on derivatives of this compound have shown that the aglycone itself (this compound) has a reduced antifungal effect compared to its glycosides. nih.govresearchgate.net Further removal of the sugar chains leads to a complete loss of activity. nih.govresearchgate.net This indicates that the sugar portion of the molecule is a prerequisite for antifungal action, likely influencing the compound's ability to interact with fungal cell membranes. nih.govresearchgate.net
Specifically, monodesmosidic saponins, which have a single sugar chain, have been found to be more effective than bidesmosidic saponins, which have two sugar chains. researchgate.net For instance, in a study comparing Diploknema butyracea saponins, the monodesmosidic prosapogenin (B1211922) (3-O-β-D-glucopyranosyl this compound) showed greater nematicidal activity than the bidesmosidic saponins. researchgate.net Esterification of the hydroxyl group on the aglycone can also alter the antifungal activity. nih.gov
Cytotoxic Activity:
The cytotoxicity of this compound saponins against cancer cell lines is influenced by both the aglycone structure and the glycosylation pattern. Bioassay-guided fractionation of extracts from Palaquium formosanum kernels led to the isolation of several cytotoxic this compound saponins. fda.gov.twresearchgate.netnih.gov
A key structural feature impacting cytotoxicity is the presence and nature of sugar chains at the C-3 and C-28 positions. For example, arganin C, a bisdesmoside of 16α-hydroxythis compound, was identified as a potent cytotoxic agent against PC-3 prostate cancer cells. fda.gov.tw The addition of a rhamnopyranosyl group to arganin C, creating 3‴-O-rhamnopyranosyl-arganin C, also resulted in a cytotoxic compound. fda.gov.twresearchgate.net This suggests that the type and linkage of the sugar units are critical for modulating the cytotoxic effects.
The hydroxylation pattern of the aglycone also plays a role. The presence of a hydroxyl group at the C-16 position, as seen in 16α-hydroxythis compound derivatives, is a common feature among the cytotoxic saponins isolated from Palaquium formosanum. fda.gov.twresearchgate.net
Table 1: Correlation of this compound Analogues' Structural Features with Biological Targets
| Compound/Derivative | Structural Feature(s) | Biological Target/Activity | Key Findings |
| This compound glycosides | Presence of sugar moiety | Antifungal | Sugar moiety is essential for activity. nih.govresearchgate.net |
| Monodesmosidic saponins | Single sugar chain | Nematicidal | More effective than bidesmosidic saponins. researchgate.net |
| Arganin C | Bisdesmoside of 16α-hydroxythis compound | Cytotoxicity (PC-3 cells) | Potent cytotoxic agent. fda.gov.tw |
| 3‴-O-rhamnopyranosyl-arganin C | Additional rhamnose on arganin C | Cytotoxicity (PC-3 cells) | Demonstrates cytotoxic activity. fda.gov.twresearchgate.net |
Comparative SAR with Related Oleanane Triterpenoids
The structure-activity relationships of this compound and its analogues can be further understood by comparing them with other oleanane-type triterpenoids, such as oleanolic acid, hederagenin (B1673034), and asiatic acid. These comparisons highlight the importance of specific substitutions on the pentacyclic triterpenoid core.
General Oleanane SAR for Cytotoxicity:
For oleanane triterpenoids, the presence of a free carboxyl group at C-28 is often considered important for antitumor activity. nih.gov However, some studies have shown that bidesmosidic saponins with a glycosylated C-28 can also be highly cytotoxic. nih.gov The type and arrangement of sugar chains at C-3 significantly influence cytotoxicity. For instance, the presence of an α-L-Rhap-(1→2)-α-L-Arap sequence at C-3 generally leads to higher cytotoxicity. nih.gov In contrast, a hydroxyl group at C-23 has been suggested to have a negative effect on cytotoxicity in some oleanane derivatives. nih.gov
Comparison with Oleanolic Acid and Hederagenin:
This compound is a hydroxylated derivative of oleanolic acid. nih.gov The additional hydroxyl groups at positions 2, 6, and 23 distinguish it from oleanolic acid. nih.gov This increased hydroxylation can affect the polarity and, consequently, the biological activity of the molecule. For example, in studies on haemolytic activity, the presence of functional groups like a 16α-OH, as seen in some this compound derivatives, influences the compound's ability to rupture erythrocyte membranes. tandfonline.com
Compared to hederagenin, which has a hydroxymethyl group at C-23 instead of a carboxyl group, this compound features a different oxidation state at this position. researchgate.net The antifungal activity of monodesmosidic hederagenin derivatives has been demonstrated, with α-hederin being a particularly active compound. researchgate.net Similar to this compound saponins, the removal of sugar moieties from hederagenin glycosides leads to a significant reduction or complete loss of antifungal activity. nih.govresearchgate.net
Comparison with Asiatic Acid and Madecassic Acid:
Asiatic acid, another oleanane-type triterpenoid, shares a similar pentacyclic core with this compound but has a different hydroxylation pattern (hydroxyl groups at C-2, C-3, and C-23). frontiersin.orgnih.gov Asiatic acid is known for its antioxidant, anti-inflammatory, and neuroprotective effects. frontiersin.org Madecassic acid is 6β-hydroxyasiatic acid, making it structurally very similar to this compound, which also possesses a 6β-hydroxyl group. researchgate.net
In silico studies have compared the binding affinities of this compound and asiatic acid to the SARS-CoV-2 main protease (Mpro). nih.gov Both compounds showed identical binding affinities, suggesting that the difference in hydroxylation at C-6 may not significantly impact their interaction with this particular target. nih.gov The therapeutic effects of asiaticoside, a glycoside of asiatic acid, are thought to be mediated through its conversion to asiatic acid in the body. nih.gov This highlights the importance of the aglycone structure in the biological activity of these triterpenoid saponins.
Table 2: Comparative SAR of this compound with Other Oleanane Triterpenoids
| Triterpenoid | Key Structural Differences from this compound | Notable Biological Activities | SAR Insights |
| Oleanolic Acid | Lacks hydroxyl groups at C-2, C-6, and C-23. | Antitumor, anti-inflammatory. sinica.edu.tw | Increased hydroxylation in this compound alters polarity and activity. |
| Hederagenin | Different oxidation state at C-23 (hydroxymethyl). | Antifungal, anti-inflammatory, antitumor. researchgate.net | Sugar moieties are crucial for the antifungal activity of both. nih.govresearchgate.net |
| Asiatic Acid | Lacks the C-6 hydroxyl group. nih.gov | Antioxidant, anti-inflammatory, neuroprotective. frontiersin.org | Similar binding affinity to SARS-CoV-2 Mpro as this compound. nih.gov |
| Madecassic Acid | Isomeric, with a different stereochemistry or substitution pattern. researchgate.net | Anti-inflammatory, anti-diabetic. ebi.ac.uk | The 6β-hydroxyl group is a shared feature influencing biological properties. |
Preclinical Pharmacological Investigations and Mechanistic Insights of Protobassic Acid
In Vitro Cellular and Molecular Mechanisms
Modulatory Effects on Cell Proliferation and Viability (e.g., Antileukemic, Prostate Cancer Cell Lines)
Protobassic acid and its saponin (B1150181) derivatives have demonstrated notable cytotoxic activity against various cancer cell lines in laboratory settings. Research has particularly focused on their effects on human promyelocytic leukemia (HL-60) and prostate cancer (PC-3) cells.
Studies on saponins (B1172615) isolated from the leaves of Planchonella obovata have identified several this compound glycosides with moderate cytotoxic effects. researchgate.net Specifically, Mi-saponin A and 6β-hydroxy-conyzasaponin N exhibited inhibitory activities against the HL-60 leukemia cell line, with IC₅₀ values of 15.50 µM and 16.88 µM, respectively. researchgate.net
In the context of prostate cancer, bioassay-guided fractionation of an extract from the kernels of Palaquium formosanum led to the isolation of thirteen this compound saponins. fda.gov.twjfda-online.comresearchgate.net These compounds were tested for their inhibitory activity against the PC-3 human prostate cancer cell line. jfda-online.comresearchgate.net Among the tested saponins, Arganin C was identified as the most potent, displaying an IC₅₀ value of 13.8 μM. fda.gov.twresearchgate.netnih.gov This research has provided valuable structure-activity relationship data, suggesting that the specific nature and arrangement of sugar moieties attached to the this compound core are crucial for cytotoxic potency. fda.gov.tw
Table 1: Cytotoxic Activity of this compound Saponins
| Compound/Derivative | Cell Line | Activity (IC₅₀) | Source Organism |
|---|---|---|---|
| Mi-saponin A | HL-60 (Leukemia) | 15.50 µM | Planchonella obovata |
| 6β-hydroxy-conyzasaponin N | HL-60 (Leukemia) | 16.88 µM | Planchonella obovata |
| Arganin C | PC-3 (Prostate Cancer) | 13.8 µM | Palaquium formosanum |
Inhibition of Free Radical Release from Phagocytes
A key aspect of the anti-inflammatory potential of this compound derivatives is their ability to modulate the function of phagocytic immune cells. This compound glycosides, specifically madhucosides A and B isolated from the bark of Madhuca indica, have been shown to significantly inhibit the release of free radicals from phagocytes. researchgate.net
These compounds demonstrated significant inhibitory effects on two key processes: the release of superoxide (B77818) radicals from polymorphonuclear (PMN) cells and the generation of hypochlorous acid from neutrophils. researchgate.net The inhibition of hypochlorous acid production by human neutrophils was quantified, with madhucoside A showing an IC₅₀ of 21.9 µg/mL. This activity highlights a direct mechanism by which these compounds can mitigate oxidative burst and its contribution to inflammation.
Enzymatic Inhibition Studies (e.g., Potential SARS-CoV-2 Mpro Inhibition)
The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comfrontiersin.org Inhibitors of this enzyme, both covalent and non-covalent, function by binding to its active site, which features a Cys145-His41 catalytic dyad, thereby preventing the processing of viral polyproteins. frontiersin.orgnih.gov
Despite extensive research into natural and synthetic compounds as potential SARS-CoV-2 Mpro inhibitors, a review of the current scientific literature reveals no specific studies investigating or demonstrating the inhibitory activity of this compound or its derivatives against this enzyme. While other phenolic acids and triterpenoids have been explored, data on the interaction between this compound and SARS-CoV-2 Mpro is not available. frontiersin.orgbiorxiv.org
Anti-inflammatory Pathways and Cellular Signaling
The anti-inflammatory effects of this compound-containing saponin mixtures have been linked to the modulation of key cellular signaling pathways. While studies on the pure compound are limited, research on a saponin mixture from Madhuca longifolia seeds, which contains this compound glycosides, provides insight into potential mechanisms. These saponins are suggested to exert their anti-inflammatory effect by inhibiting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). tandfonline.com
This inhibition is associated with the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. tandfonline.comsigmaaldrich.com By modulating NF-κB activation, the saponins reduce the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). tandfonline.com Furthermore, as detailed previously, the ability of this compound glycosides to inhibit free radical release from phagocytes represents another significant anti-inflammatory mechanism. researchgate.net
Antimicrobial Activity Mechanisms (e.g., Antifungal, Antibacterial)
This compound and its derivatives are recognized for their antimicrobial properties, with particularly strong evidence for their antifungal activity. nih.gov The mechanism of action is closely tied to the structure of the saponin, specifically the presence and nature of the sugar moieties attached to the triterpenoid (B12794562) core.
A comprehensive study on the structure-activity relationships of this compound derivatives against various plant pathogenic fungi revealed that glycosylation is a prerequisite for antifungal activity. researchgate.net The complete removal of the sugar chains from the this compound aglycone resulted in a total loss of activity. Bidesmosidic saponins (with sugar chains at two positions) from Diploknema butyracea, which contain this compound, showed significant antifungal activity against fungi such as Sclerotium rolfsii, Rhizoctonia solani, and Fusarium oxysporum, with ED₅₀ values ranging from 230 to 455 µg/mL. researchgate.net The study concluded that the antifungal action is associated with the aglycone moieties, but the sugar chains are essential for this effect, likely by facilitating interaction with fungal cell membranes and altering their permeability. researchgate.netoup.com
While some crude plant extracts containing this compound have shown antibacterial effects, specific data detailing the antibacterial mechanism of isolated this compound or its direct derivatives are less defined in the available literature.
Table 2: Antifungal Activity of this compound-Containing Saponins
| Saponin Source | Target Fungi | Activity (ED₅₀) |
|---|---|---|
| Diploknema butyracea | Sclerotium rolfsii | 230 µg/mL |
| Diploknema butyracea | Rhizoctonia solani | 455 µg/mL |
| Diploknema butyracea | Fusarium oxysporum | 352 µg/mL |
In Vivo Mechanistic Investigations in Animal Models
The anti-inflammatory properties of saponins containing this compound have been corroborated in various in vivo animal models of inflammation. Studies using a saponin mixture derived from Madhuca longifolia seeds demonstrated significant activity in both acute and chronic inflammatory models in rats. tandfonline.com
In an acute model of carrageenan-induced paw edema, the saponin mixture significantly reduced swelling, indicating an inhibitory effect on the initial phase of inflammation. tandfonline.comresearchgate.net More significantly, in a chronic inflammation model using cotton pellet-induced granuloma, the saponins were also effective. tandfonline.com This suggests that the compounds can inhibit the proliferative phase of inflammation, which involves the formation of granulomatous tissue through fibroblast proliferation and the synthesis of collagen. tandfonline.com The anti-inflammatory potency of the saponin mixture was found to be comparable or superior to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac, used as a reference in the study. tandfonline.com These findings suggest that the in vivo anti-inflammatory action is consistent with the in vitro observed mechanisms, such as the inhibition of pro-inflammatory mediators.
Antidiabetic Effects and Insulin (B600854) Sensitivity Modulation
This compound and its glycosidic derivatives have been investigated for their potential in managing hyperglycemia. Preclinical studies on crude extracts containing this compound glycosides have demonstrated antihyperglycemic activity. researchgate.net Two specific this compound glycosides, madhucosides A and B, were isolated from the bark of Madhuca indica, a plant with traditional uses in managing diabetes. researchgate.net Oral glucose tolerance tests conducted in glucose-loaded Swiss albino mice with a crude methanol (B129727) extract from Madhuca indica leaves, which contains these compounds, showed positive results. researchgate.net
While direct mechanistic studies on this compound itself are emerging, the effects of other pentacyclic triterpenes offer insights into potential pathways. For instance, betulinic acid, another triterpene, has been shown to reduce blood glucose and improve insulin sensitivity in diabetic mouse models. scielo.br It is suggested that such compounds may exert their effects by improving insulin resistance and potentially promoting the regeneration of pancreatic islets. scielo.br The broader family of phytochemicals is known to combat diabetes through various mechanisms, including enhancing insulin sensitivity, increasing glucose uptake in tissues, activating pathways like AMPK and PI3K/Akt, and reducing insulin resistance. mdpi.com These compounds can also lower pro-inflammatory markers such as TNF-α and IL-6, which are linked to insulin resistance. mdpi.com
Table 1: Research Findings on Antidiabetic and Insulin Sensitivity Effects
| Compound/Extract | Model System | Key Findings | Potential Mechanism |
|---|---|---|---|
| Methanol extract of Madhuca indica leaves (containing this compound glycosides) | Glucose-loaded Swiss albino mice | Demonstrated antihyperglycemic activity in oral glucose tolerance tests. researchgate.net | Not specified |
| Betulinic Acid (related triterpene) | Streptozotocin-nicotinamide induced diabetic mice | Reduced blood glucose, improved insulin sensitivity, and enhanced pancreas histopathology. scielo.br | Improved insulin resistance and/or pancreatic islet regenerative effects. scielo.br |
Plant Growth Regulation Mechanisms
This compound derivatives have been identified as potent regulators of plant growth. Specifically, 16-α-hydroxy this compound glycosides isolated from Diploknema butyracea have demonstrated growth-promoting activity in both maize and rice, with the effect being more pronounced in maize. researchgate.net These glycosides were found to promote the growth of the entire plant at low concentrations. researchgate.net This contrasts with other saponins like hederagenin (B1673034) glycoside, which showed a slight inhibitory effect on rice root growth. researchgate.net
The mechanism behind these selective phyto-activities appears to be linked to the modulation of reactive oxygen species (ROS). rsc.org In one study, while certain compounds caused a significant increase in ROS content in the root tips of the weed Amaranthus retroflexus, leading to growth inhibition, the ROS levels in the roots of Setaria viridis remained low, similar to control levels. rsc.org This differential ROS accumulation could explain the selective growth promotion in some plants versus inhibition in others. rsc.org Phytohormones like abscisic acid are known to regulate plant growth under stress by conserving resources, while others like gibberellins (B7789140) and auxins are central to elongation and differentiation. youtube.comfiveable.me The activity of this compound derivatives suggests they may interact with these complex hormonal signaling networks, possibly by modulating cellular stress responses like ROS balance. rsc.org
Table 2: Research Findings on Plant Growth Regulation
| Compound | Plant Species | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| 16-α-hydroxy this compound glycosides | Rice (Oryza sativa) | Growth promoting activity at low concentrations. researchgate.net | Potential interaction with hormonal signaling networks via ROS modulation. rsc.org |
Immunomodulatory Activities
Preclinical investigations have highlighted the immunomodulatory potential of this compound glycosides. researchgate.net Two such compounds, madhucoside A and madhucoside B, isolated from Madhuca indica, demonstrated significant inhibitory effects on the release of free radicals from phagocytes. researchgate.net Specifically, they inhibited superoxide release from polymorphonuclear cells and reduced the generation of hypochlorous acid from neutrophils. researchgate.net These actions are indicative of an anti-inflammatory effect by curbing the oxidative burst of immune cells, a key component of the inflammatory response.
Further research on extracts containing this compound derivatives points to specific signaling pathways. An extract from Sapindus mukorossi flowers, which contains these saponins, was found to significantly inhibit the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com Transcriptome analysis suggested that these anti-inflammatory effects might be mediated through the regulation of the NOD-like receptor and JAK-STAT signaling pathways. mdpi.com The ability to modulate neutrophil and macrophage functions, as demonstrated by tests like NBT reduction, is a key indicator of immunomodulatory activity. nih.gov
Table 3: Research Findings on Immunomodulatory Activities
| Compound/Extract | Cell Type | Key Findings |
|---|---|---|
| Madhucoside A and Madhucoside B | Polymorphonuclear cells (PMNs) / Neutrophils | Significantly inhibited superoxide release and hypochlorous acid generation. researchgate.net |
Identification and Validation of Molecular Targets and Signaling Pathways
The pharmacological effects of this compound and its derivatives are underpinned by their interaction with specific molecular targets and signaling cascades. While research is ongoing, several key pathways have been identified.
In the context of immunomodulation, the primary targets appear to be phagocytic cells like neutrophils and macrophages. researchgate.netmdpi.com this compound glycosides directly interfere with the generation of reactive oxygen species, such as superoxide and hypochlorous acid, which are products of the phagocyte oxidative burst. researchgate.net At a deeper level, extracts containing these compounds have been shown to modulate the NOD-like receptor signaling pathway and the JAK-STAT signaling pathway . mdpi.com These pathways are crucial for recognizing pathogens and initiating inflammatory responses, and their modulation by this compound derivatives points to a targeted anti-inflammatory mechanism.
For plant growth regulation, the mechanism involves the modulation of Reactive Oxygen Species (ROS) levels. rsc.org The ability of this compound derivatives to selectively promote or inhibit growth in different plant species is linked to their capacity to induce different levels of ROS accumulation in plant tissues. rsc.org
In the realm of antidiabetic effects, while direct signaling pathways for this compound are still under full investigation, related triterpenoids have been shown to act on the IRS/PI3K/Akt/FoxO1 signaling pathway to improve insulin signaling. mdpi.com Furthermore, some triterpenoids are known to activate the AMPK pathway , which enhances glucose uptake and fatty acid oxidation. mdpi.comfrontiersin.org Another identified target is the Wnt/β-catenin signaling pathway , which was found to be downregulated by a this compound glycoside named Butyroside D in B16F10 cells. nii.ac.jp
Table 4: Summary of Identified Molecular Targets and Signaling Pathways for this compound and its Derivatives
| Pharmacological Effect | Molecular Target/Process | Signaling Pathway |
|---|---|---|
| Immunomodulation | Phagocyte Oxidative Burst | Inhibition of free radical generation. researchgate.net |
| Immunomodulation | Inflammatory Response | NOD-like receptor pathway, JAK-STAT pathway. mdpi.com |
| Plant Growth Regulation | Cellular Homeostasis | Regulation of Reactive Oxygen Species (ROS). rsc.org |
| Melanogenesis Inhibition | Pigmentation Process | Wnt/β-catenin pathway, MAPK pathway, cAMP pathway. nii.ac.jp |
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Madhucoside A |
| Madhucoside B |
| 16-α-hydroxy this compound |
| Hederagenin |
| Betulinic acid |
| Oleanolic Acid |
Biosynthetic Pathways of Protobassic Acid
Precursor Identification and Isoprenoid Biosynthesis
Protobassic acid, a pentacyclic triterpenoid (B12794562), originates from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.comfrontiersin.orgwikipedia.org In plants, the biosynthesis of triterpenoids, including this compound, is predominantly carried out through the cytosolic mevalonate (B85504) (MVA) pathway. mdpi.comfrontiersin.org This pathway begins with the simple molecule acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP and DMAPP. wikipedia.orgscielo.br
The MVA pathway is a cornerstone of primary and secondary metabolism, providing the building blocks for a vast array of compounds. The initial steps involve the sequential condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgscielo.br The subsequent reduction of HMG-CoA to mevalonate is a critical rate-limiting step in the pathway, catalyzed by the enzyme HMG-CoA reductase (HMGR). scielo.broup.com Mevalonate is then phosphorylated twice and decarboxylated to yield the final C5 unit, IPP, which can be reversibly isomerized to DMAPP. scielo.bryoutube.com
Table 1: Key Enzymes of the Mevalonate (MVA) Pathway
| Enzyme | Abbreviation | Function |
| Acetyl-CoA C-acetyltransferase | AACT | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. scielo.br |
| HMG-CoA synthase | HMGS | Condenses acetoacetyl-CoA with another acetyl-CoA to form HMG-CoA. scielo.br |
| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate (rate-limiting step). scielo.broup.com |
| Mevalonate kinase | MVK | Phosphorylates mevalonate to form mevalonate-5-phosphate. scielo.br |
| Phosphomevalonate kinase | PMK | Phosphorylates mevalonate-5-phosphate to form mevalonate-5-pyrophosphate. scielo.br |
| Diphosphomevalonate decarboxylase | MVD | Decarboxylates mevalonate-5-pyrophosphate to form IPP. scielo.bryoutube.com |
| Isopentenyl-diphosphate isomerase | IDI | Isomerizes IPP to DMAPP. scielo.br |
Enzymatic Steps and Catalytic Mechanisms in Triterpenoid Formation
The formation of the characteristic pentacyclic structure of this compound is a multi-stage enzymatic process involving cyclization and a series of oxidative modifications.
The journey from the C5 precursors begins with the head-to-tail condensation of IPP and DMAPP units to form geranyl pyrophosphate (GPP; C10) and subsequently farnesyl pyrophosphate (FPP; C15). mdpi.com Two molecules of FPP then undergo a head-to-head condensation reaction, catalyzed by squalene (B77637) synthase (SQS), to form the linear C30 hydrocarbon, squalene. mdpi.com Squalene epoxidase (SE) then introduces an epoxide ring by oxidizing squalene to 2,3-oxidosqualene (B107256). mdpi.comnih.gov
The cyclization of 2,3-oxidosqualene is a crucial branching point in triterpenoid biosynthesis. frontiersin.orgnih.gov For this compound, which possesses an oleanane (B1240867) skeleton, the key enzyme is β-amyrin synthase (bAS), a type of oxidosqualene cyclase (OSC). plos.orgcjnmcpu.com This enzyme catalyzes a complex cascade of cyclizations and rearrangements of the folded 2,3-oxidosqualene substrate to produce the pentacyclic triterpenoid, β-amyrin. mdpi.com
β-amyrin serves as the foundational scaffold for a vast number of oleanane-type triterpenoids. The conversion of β-amyrin to this compound requires several oxidative tailoring steps mediated by cytochrome P450 monooxygenases (CYP450s). frontiersin.orgnih.govnih.gov this compound is a derivative of oleanolic acid, featuring additional hydroxyl groups at positions C-2, C-6, and C-23. ebi.ac.uknih.gov
The biosynthesis proceeds as follows:
Formation of Oleanolic Acid: The C-28 methyl group of β-amyrin is oxidized in three successive steps (to a hydroxyl, then an aldehyde, and finally a carboxylic acid) to form oleanolic acid. This entire sequence is typically catalyzed by a single multifunctional P450 enzyme belonging to the CYP716A subfamily, often referred to as β-amyrin 28-oxidase. plos.orgnih.govfrontiersin.orgnih.gov
Hydroxylation to this compound: Oleanolic acid is further modified by other specific P450 enzymes to yield this compound. These hydroxylations occur at positions C-2, C-6, and C-23. nih.govfrontiersin.org Research has identified P450s from various subfamilies, such as CYP716C for C-2α hydroxylation and CYP714E for C-23 hydroxylation, that are capable of performing such modifications on the oleanane skeleton. nih.govfrontiersin.org
Table 2: Key Enzymes in this compound Aglycone Formation
| Enzyme | Enzyme Class | Substrate | Product(s) |
| Squalene synthase | Transferase | Farnesyl pyrophosphate | Squalene mdpi.com |
| Squalene epoxidase | Oxidoreductase | Squalene | 2,3-Oxidosqualene mdpi.com |
| β-amyrin synthase | Lyase (OSC) | 2,3-Oxidosqualene | β-Amyrin plos.orgcjnmcpu.com |
| β-amyrin 28-oxidase | CYP450 (CYP716A) | β-Amyrin | Erythrodiol, Oleanolic aldehyde, Oleanolic acid nih.govfrontiersin.org |
| Triterpenoid hydroxylases | CYP450s | Oleanolic acid | Hydroxylated intermediates, leading to this compound nih.govfrontiersin.org |
Glycosyltransferase Activity in Saponin (B1150181) Formation
This compound often serves as an aglycone (the non-sugar part) for a variety of triterpenoid saponins (B1172615) found in nature. ebi.ac.uk The attachment of sugar moieties to the this compound core is a critical step that significantly alters the compound's solubility, stability, and biological activity. This process, known as glycosylation, is catalyzed by a large and diverse family of enzymes called UDP-dependent glycosyltransferases (UGTs). frontiersin.orgnih.govsci-hub.se
UGTs transfer a sugar residue from an activated sugar donor, such as UDP-glucose or UDP-xylose, to a specific hydroxyl or carboxyl group on the aglycone. sci-hub.senih.gov In the case of this compound saponins, sugar chains can be attached at various positions, most commonly at the C-3 hydroxyl group and the C-28 carboxyl group, creating bidesmosidic saponins. ebi.ac.uk The specific sugars attached and the linkages between them contribute to the vast structural diversity of saponins. While the precise UGTs responsible for glycosylating this compound have not all been individually characterized, studies on saponin biosynthesis in various plants, including Panax and Glycyrrhiza species, have identified numerous UGTs that perform similar reactions on other oleanane-type triterpenoids. nih.govnih.govresearchgate.net These enzymes exhibit high regio- and substrate-specificity, ensuring the precise construction of complex saponin structures.
Genetic and Molecular Regulation of Biosynthesis
The biosynthesis of this compound and its corresponding saponins is a tightly regulated process, controlled primarily at the level of gene transcription. frontiersin.orgoup.com The expression of genes encoding key biosynthetic enzymes, such as HMG-CoA reductase (HMGR), β-amyrin synthase (bAS), and various cytochrome P450s and UGTs, is coordinated by a network of transcription factors (TFs). oup.comacs.orgoup.com
Several families of TFs have been identified as key regulators of triterpenoid biosynthesis, including:
basic Helix-Loop-Helix (bHLH): TFs of this family are known to be positive regulators of the pathway. oup.commdpi.com For instance, in Medicago truncatula, the bHLH TFs TSAR1 and TSAR2 activate the expression of HMGR1, the rate-limiting enzyme of the MVA pathway. oup.com
MYB: MYB transcription factors have been shown to regulate genes such as Farnesyl Diphosphate Synthase and Squalene Synthase in jujube. acs.org
WRKY and AP2/ERF: These TF families are also frequently implicated in the regulation of specialized metabolite biosynthesis, including triterpenoids. mdpi.combiorxiv.org
The activity of these transcription factors and the expression of the entire biosynthetic pathway are often induced by external and internal signals, particularly those related to plant defense. Phytohormones like jasmonic acid (JA), methyl jasmonate (MeJA), and salicylic (B10762653) acid (SA) act as key signaling molecules that can trigger a significant upregulation of saponin biosynthesis genes. frontiersin.orgfrontiersin.orgnih.gov This inducibility suggests that many triterpenoid saponins, likely including those derived from this compound, function as phytoalexins or phytoanticipins, protecting the plant against pathogens and herbivores. nih.gov
Computational and in Silico Research on Protobassic Acid
Molecular Docking Studies for Target Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, usually a protein. researchgate.netresearchgate.net This method is crucial for understanding the binding mechanism and predicting the affinity between a compound and a protein's active site.
SARS-CoV-2 Mpro:
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. researchgate.net In silico studies have explored the potential of various phytochemicals, including saponins (B1172615), as inhibitors of this enzyme. researchgate.net Molecular docking simulations are used to screen large libraries of compounds and predict their binding affinities to the Mpro active site. researchgate.netresearchgate.net Although specific docking scores for protobassic acid are not always detailed in broad screening studies, the class of triterpenoid (B12794562) saponins, to which it belongs, has been investigated. These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, with crucial amino acid residues in the active site, like HIS41 and CYS145. researchgate.net The binding affinity is often reported as a docking score in kcal/mol, where a more negative value indicates a stronger predicted interaction. x-mol.net
Protein Tyrosine Phosphatase 1B (PTP-1B):
PTP-1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, and its inhibition is a validated strategy for treating type 2 diabetes and obesity. researchgate.net Molecular docking has been instrumental in identifying and optimizing PTP-1B inhibitors. researchgate.net While direct docking studies on this compound with PTP-1B are not extensively published, research on its parent compound, oleanolic acid, and its derivatives provides valuable insights. researchgate.net These studies reveal that the triterpenoid scaffold fits well into the PTP-1B active site. The interactions typically involve the carboxyl group of the triterpenoid forming hydrogen bonds with amino acid residues in the active site, while the rest of the molecule establishes hydrophobic and van der Waals interactions. researchgate.net
| Target Enzyme | Compound Class | Key Findings from Docking Studies |
| SARS-CoV-2 Mpro | Triterpenoid Saponins | Capable of fitting into the active site, forming interactions with key catalytic residues. |
| PTP-1B | Oleanolic Acid Derivatives | The triterpenoid structure binds to the active site, with the carboxyl group playing a key role in hydrogen bonding. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of a ligand-protein complex over time. x-mol.net These simulations can confirm the stability of binding poses predicted by molecular docking and reveal how the complex behaves in a more realistic, solvated environment. x-mol.net A study involving a prosapogenin (B1211922) of this compound, specifically 3-O-β-D-glucopyranosyl this compound, utilized MD simulations to confirm its binding stability with a target enzyme in nematodes. x-mol.net The simulations, often run for nanoseconds, showed that the complex remained stable, validating the docking results. x-mol.net Such studies are crucial for verifying that the initial binding prediction is not a transient or unstable interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govvdoc.pub For saponins like this compound, QSAR models can be developed to predict their therapeutic properties based on molecular descriptors. researchgate.net In one study, a QSAR analysis was performed on a dataset of 25 compounds isolated from Madhuca indica, a known source of this compound. vdoc.pub The study used the half-maximal inhibitory concentration (IC50) values of these compounds to build predictive models. vdoc.pub These models can help in understanding which structural features of the molecules are crucial for their activity and can be used to predict the activity of new, unsynthesized compounds. nih.gov The development of robust QSAR models is seen as a promising approach to facilitate the identification of new therapeutic applications for saponins. researchgate.net
Cheminformatics and Virtual Screening for Novel Analogues
Cheminformatics combines computational methods to analyze large sets of chemical data. researchgate.net It plays a significant role in virtual screening, a process where vast libraries of compounds are computationally evaluated for their potential to bind to a drug target. researchgate.net This approach is much faster and more cost-effective than traditional high-throughput screening. For a natural product like this compound, cheminformatics and virtual screening can be used to search for novel analogues with improved properties. researchgate.net By using the structure of this compound as a starting point, researchers can screen virtual libraries for compounds with similar shapes and chemical features (a ligand-based approach) or for compounds that are predicted to dock well to a specific target (a structure-based approach). This can lead to the discovery of new scaffold hops or derivatives with potentially enhanced activity or better pharmacokinetic profiles.
Emerging Research Frontiers and Future Directions for Protobassic Acid
Elucidation of Undiscovered Biological Activities and Therapeutic Potential
Initial research into protobassic acid and its saponins (B1172615) has primarily focused on their cytotoxic effects, revealing potential as anticancer agents. Bioassay-guided studies have successfully isolated and identified numerous this compound saponins with notable activity against specific cancer cell lines.
A key study on the kernels of Palaquium formosanum led to the isolation of 13 this compound saponins. nih.gov Their cytotoxic activities were evaluated against PC-3 prostate cancer cells, with Arganin C emerging as the most potent compound with an IC₅₀ value of 13.8 μM. researchgate.netjfda-online.com This highlights the potential of these compounds in prostate cancer therapy. Further investigations into saponins from Planchonella obovata also showed cytotoxicity against the HL-60 leukemia cell line. jfda-online.com
These findings, while significant, only scratch the surface of this compound's therapeutic potential. The demonstrated cytotoxicity warrants broader screening against a diverse panel of cancer cell lines, including those for breast, lung, and colon cancer, to identify more specific and potent activities. Beyond oncology, the structural similarity of this compound to other bioactive triterpenoids suggests a wealth of undiscovered biological functions. Future research should explore its potential as an:
Anti-inflammatory agent: Many triterpenoids exhibit potent anti-inflammatory properties by modulating key signaling pathways.
Antiviral compound: The complex structures of saponins can interfere with viral entry and replication processes.
Immunomodulatory agent: Saponins are known to be powerful adjuvants and can modulate immune responses.
Neuroprotective agent: Exploring its effects on pathways related to neuroinflammation and oxidative stress could reveal applications in neurodegenerative diseases.
The table below summarizes the cytotoxic activities of selected this compound saponins, providing a foundation for future exploration.
| Compound Name | Aglycone Structure | Source Organism | Target Cell Line | IC₅₀ (μM) |
|---|---|---|---|---|
| Arganin C | 16α-hydroxythis compound | Palaquium formosanum | PC-3 (Prostate Cancer) | 13.8 |
| Mi-saponin A | This compound | Planchonella obovata | HL-60 (Leukemia) | 15.50 |
| 6β-hydroxy-conyzasaponin N | This compound derivative | Planchonella obovata | HL-60 (Leukemia) | 16.88 |
| Platycodin D | 16α-hydroxythis compound | Not specified in source | PC-3 (Prostate Cancer) | 11.17 |
Development of Advanced Analytical Standards and Protocols
The advancement of this compound research is intrinsically linked to the development of sophisticated and standardized analytical methods. Currently, the isolation and identification of this compound and its saponins rely on a combination of chromatographic and spectroscopic techniques. These include column chromatography using Sephadex LH-20 and reverse-phase C-18 materials, followed by structural elucidation using 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govresearchgate.net
While effective for discovery, these methods lack the standardization required for quality control, pharmacokinetic studies, and potential clinical applications. Future efforts must focus on creating robust and validated analytical protocols. Key areas for development include:
Quantitative Methodologies: Establishing validated High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) methods for the precise quantification of this compound and its major saponins in plant extracts and biological matrices.
Reference Standards: The synthesis or high-purity isolation of this compound and its key glycosides is essential to serve as certified reference materials for calibration and standardization.
Hyphenated Techniques: The use of advanced hyphenated platforms like LC-SPE-NMR/MS can accelerate the identification and structural confirmation of novel saponins from complex mixtures. mdpi.comresearchgate.net
Rapid Screening Methods: Developing cost-effective and rapid methods, such as specific colorimetric assays or Fourier-transform infrared (FTIR) spectroscopy protocols, could enable high-throughput screening of plant materials for high-yield sources of this compound. norfeed.netnih.gov
The table below outlines current and future analytical techniques for this compound research.
| Technique | Current Application | Future Development Focus |
|---|---|---|
| Column Chromatography (Sephadex, RP-C18) | Isolation and purification | Optimization for large-scale purification |
| HPLC/UHPLC | Fractionation and qualitative analysis | Validated quantitative methods (QC, pharmacokinetics) |
| NMR Spectroscopy (1D/2D) | De novo structure elucidation | Development of quantitative NMR (qNMR) protocols |
| Mass Spectrometry (MS, MS/MS) | Molecular weight determination and fragmentation analysis | Creation of spectral libraries for rapid identification |
| FTIR Spectroscopy | Functional group analysis | Direct, rapid screening of raw plant material |
Sustainable Sourcing and Biotechnological Production Approaches
This compound is currently sourced through extraction from various plant species, which presents challenges related to ecological sustainability, geographical dependency, and batch-to-batch consistency. To overcome these limitations, research into alternative and sustainable production methods is critical.
Plant Tissue Culture: In vitro cultivation of plant cells, tissues, or organs offers a controlled environment for producing secondary metabolites. researchgate.net Developing callus, cell suspension, or hairy root cultures of high-yielding plant species could provide a continuous and reliable source of this compound, independent of environmental factors. researchgate.net
Biotechnological Production in Microbial Hosts: The most promising long-term strategy is the heterologous production of this compound in engineered microorganisms like Saccharomyces cerevisiae (yeast) or bacteria. nih.govacs.org The biosynthetic pathway for triterpenoids is well-understood, involving three key enzyme classes:
Oxidosqualene Cyclases (OSCs): These enzymes construct the foundational carbon skeleton from the precursor 2,3-oxidosqualene (B107256). frontiersin.org
Cytochrome P450 Monooxygenases (P450s): P450s perform oxidative modifications on the triterpenoid (B12794562) backbone, adding hydroxyl groups that are characteristic of this compound. frontiersin.org
UDP-dependent Glycosyltransferases (UGTs): UGTs attach sugar moieties to the aglycone, forming the final saponin (B1150181) structures. frontiersin.org
Metabolic engineering strategies can be employed to create microbial "cell factories" by introducing the necessary plant genes and optimizing the host's metabolism to enhance the production of the precursor, 2,3-oxidosqualene. biorxiv.orgresearchgate.net This approach not only ensures a sustainable supply but also opens the door to producing novel, non-natural derivatives of this compound through combinatorial biosynthesis.
Addressing Research Gaps in Pharmacological Characterization
Despite promising initial findings, the pharmacological profile of this compound is far from complete. Significant research gaps must be addressed to translate its potential into therapeutic value.
The primary gap is the transition from in vitro to in vivo models. While cytotoxicity has been demonstrated in cell cultures, there is a lack of data from animal models to confirm efficacy, understand its behavior in a whole organism, and establish a preliminary therapeutic window.
Further critical research gaps include:
Mechanism of Action: How this compound and its saponins exert their cytotoxic effects remains unknown. Research is needed to identify specific molecular targets and signaling pathways involved in inducing cell death.
Pharmacokinetics: There is no information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding its bioavailability and metabolic fate is crucial for any therapeutic development.
Structure-Activity Relationships (SAR): While initial studies have compared a small number of saponins, a systematic investigation of how the type and number of sugar moieties affect biological activity is needed to guide the design of more potent derivatives. researchgate.net
Spectrum of Activity: The current focus on prostate cancer and leukemia needs to be broadened to understand its efficacy across a wider range of diseases.
Integration of Omics Technologies in Mechanistic Studies
To address the gaps in understanding the mechanism of action, the integration of "omics" technologies is a vital future direction. These high-throughput techniques provide a holistic view of cellular processes and can pinpoint how a compound like this compound alters the biological landscape of a cell.
Transcriptomics (RNA-Seq): By analyzing the complete set of RNA transcripts, researchers can identify which genes are up- or down-regulated in cancer cells upon treatment with this compound. This can reveal the cellular pathways that are activated or inhibited, such as those related to apoptosis, cell cycle arrest, or stress responses.
Proteomics: This technology assesses changes in the entire protein content of a cell. Proteomics can identify the specific proteins that are the direct targets of this compound or whose expression levels change as a result of treatment, providing direct insight into the mechanism of action.
Metabolomics: By studying the complete profile of metabolites, this approach can reveal how this compound alters the metabolic pathways within a cell. This is particularly relevant for cancer research, as altered metabolism is a hallmark of cancer.
Genomics: While less likely to be used for mechanistic studies of a small molecule, genomic approaches can help identify genetic markers in different cell lines that predict sensitivity or resistance to this compound.
By combining these omics approaches, researchers can construct a comprehensive model of this compound's molecular interactions, moving beyond simple observation of its effects to a deep, mechanistic understanding of its therapeutic potential.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for isolating and quantifying Protobassic acid in complex biological matrices?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns for separation, coupled with internal standardization (e.g., deuterated analogs) to correct for matrix effects. Validate protocols using spike-and-recovery experiments to assess extraction efficiency (≥85% recovery) . For quantification, calibrate with pure this compound standards and perform triplicate measurements to ensure precision (RSD < 5%) .
Q. How can researchers determine the acid dissociation constant (pKa) of this compound experimentally?
- Methodological Answer : Conduct potentiometric titrations in aqueous solutions under controlled temperature (25°C ± 0.1°C) using a pH meter calibrated with NIST-traceable buffers. Plot pH vs. titrant volume to identify inflection points. For weak acids like this compound, use the Henderson-Hasselbalch equation to calculate pKa. Validate results with UV-Vis spectrophotometry at varying pH levels to track shifts in absorption maxima .
Q. What are the best practices for synthesizing this compound derivatives to study structure-activity relationships?
- Methodological Answer : Employ regioselective esterification or amidation reactions under inert atmospheres (argon/nitrogen) to modify functional groups. Monitor reaction progress via thin-layer chromatography (TLC) or NMR. Purify derivatives using column chromatography (silica gel, gradient elution) and confirm purity via HPLC (≥95% purity threshold) .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s oxidative stability in different solvent systems?
- Methodological Answer : Design a controlled study comparing degradation rates in polar (e.g., water, methanol) vs. nonpolar (e.g., hexane, DCM) solvents. Use accelerated stability testing (40°C/75% RH) and quantify degradation products via GC-MS. Apply Arrhenius kinetics to model shelf-life predictions. Discrepancies may arise from solvent polarity affecting radical formation; use electron paramagnetic resonance (EPR) to detect free radicals .
Q. What computational approaches are effective for modeling this compound’s interaction with enzymatic targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., PDB files). Validate binding poses with molecular dynamics simulations (GROMACS) over 100 ns trajectories. Calculate binding free energies (MM-PBSA) and correlate with in vitro inhibition assays (IC50 values). Address discrepancies by refining force field parameters or incorporating solvent effects .
Q. How can researchers design a robust study to evaluate this compound’s bioactivity while minimizing confounding variables?
- Methodological Answer : Implement a randomized block design with stratified sampling (e.g., cell lines, animal models). Use positive/negative controls (e.g., known inhibitors, solvent-only groups) and blind data analysis to reduce bias. For in vivo studies, standardize diet, housing, and handling conditions. Apply ANOVA with post-hoc Tukey tests to distinguish dose-response effects (p < 0.05 significance) .
Methodological Considerations for Data Interpretation
Q. What statistical frameworks are appropriate for analyzing dose-dependent cytotoxicity data for this compound?
- Methodological Answer : Fit dose-response curves using nonlinear regression (four-parameter logistic model) to calculate EC50 values. Assess goodness-of-fit via R² (>0.95) and residual plots. For heterogeneous variances, apply log transformations or robust regression (e.g., iteratively reweighted least squares). Report 95% confidence intervals for EC50 estimates .
Q. How should researchers validate hypotheses when this compound’s observed effects contradict existing literature?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify knowledge gaps and contextualize findings. Replicate experiments under identical conditions to exclude methodological artifacts. Perform meta-analyses if sufficient data exist, using random-effects models to account for between-study heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
